molecular formula C19H33FOSn B1608097 Tributyl(5-fluoro-2-methoxyphenyl)stannane CAS No. 223432-26-6

Tributyl(5-fluoro-2-methoxyphenyl)stannane

Cat. No.: B1608097
CAS No.: 223432-26-6
M. Wt: 415.2 g/mol
InChI Key: JWQFPHFGBUQACW-UHFFFAOYSA-N
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Description

Tributyl(5-fluoro-2-methoxyphenyl)stannane is a useful research compound. Its molecular formula is C19H33FOSn and its molecular weight is 415.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications Organotin compounds, such as tributylstannanes, are frequently utilized in synthetic chemistry for their roles in catalysis, cross-coupling reactions, and as reagents for the synthesis of complex molecules. For example, tributyl[(methoxymethoxy)methyl]stannane is used as a hydroxymethyl anion equivalent, showcasing the versatility of organotin compounds in adding functional groups to molecules under mild conditions (Danheiser et al., 2003). Similarly, tributyl(1-fluorovinyl)stannane serves as a precursor in palladium-catalyzed carbonylative coupling reactions, illustrating the potential of these compounds in facilitating carbon-carbon bond formation (Hanamoto et al., 2002).

Material Science and Organic Syntheses In material science and organic syntheses, organotin compounds are employed to introduce specific functional groups or to build complex molecular architectures. The reaction of tributylstannanes with diazomethane, phenylazide, and acetonitrile oxide to produce heterocyclic compounds highlights their use in constructing building blocks for further synthetic applications (Hanamoto et al., 2004). Moreover, the conversion of silanes to stannanes using a catalytic method demonstrates the importance of organotin compounds in facilitating transformations crucial for the development of new materials and chemicals (Warner & Buchwald, 1994).

Properties

IUPAC Name

tributyl-(5-fluoro-2-methoxyphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FO.3C4H9.Sn/c1-9-7-4-2-6(8)3-5-7;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFPHFGBUQACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33FOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381862
Record name tributyl(5-fluoro-2-methoxyphenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223432-26-6
Record name tributyl(5-fluoro-2-methoxyphenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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